molecular formula C23H30ClFN6O2 B2679203 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-40-6

8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2679203
CAS No.: 898437-40-6
M. Wt: 476.98
InChI Key: HGHPFXCRCRPNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a piperazine ring, a chlorofluorobenzyl group, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated purine derivative reacts with piperazine.

    Attachment of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group is attached via a nucleophilic aromatic substitution reaction, where the piperazine nitrogen attacks the benzyl halide.

    Addition of the Hexyl Chain: The hexyl chain is introduced through an alkylation reaction, where the purine nitrogen reacts with a hexyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-benzylpiperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-(4-(2-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the benzyl group, along with the hexyl chain and piperazine ring, makes this compound particularly interesting for various research applications.

Properties

IUPAC Name

8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClFN6O2/c1-3-4-5-6-10-31-19-20(28(2)23(33)27-21(19)32)26-22(31)30-13-11-29(12-14-30)15-16-17(24)8-7-9-18(16)25/h7-9H,3-6,10-15H2,1-2H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHPFXCRCRPNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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